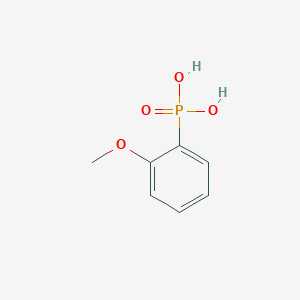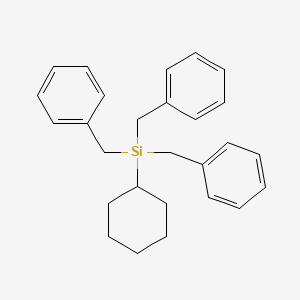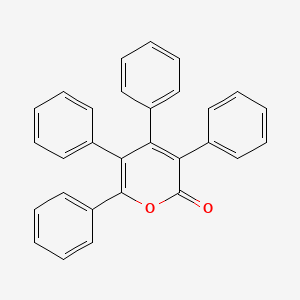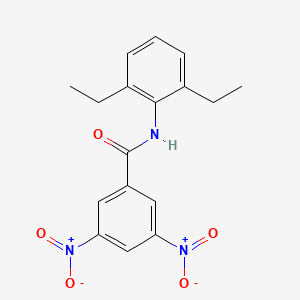
ethyl (2Z)-2-azepanylideneethanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-2-azepanylideneethanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features a seven-membered azepane ring, which is relatively rare and interesting in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-azepanylideneethanoate can be synthesized through the esterification of azepane-2-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can help in achieving higher yields. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
化学反应分析
Types of Reactions
Ethyl (2Z)-2-azepanylideneethanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to form azepane-2-carboxylic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Azepane-2-carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
Ethyl (2Z)-2-azepanylideneethanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
作用机制
The mechanism by which ethyl (2Z)-2-azepanylideneethanoate exerts its effects involves interactions with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing azepane-2-carboxylic acid and ethanol. These products can then interact with cellular pathways, potentially leading to biological effects such as antimicrobial activity.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a similar functional group but lacks the azepane ring.
Methyl (2Z)-2-azepanylideneethanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (2E)-2-azepanylideneethanoate: Geometric isomer with the E configuration.
Uniqueness
This compound is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties. The Z configuration also influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC 名称 |
ethyl (2Z)-2-(azepan-2-ylidene)acetate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3/b9-8- |
InChI 键 |
BRZCSNCXDNQBNN-HJWRWDBZSA-N |
手性 SMILES |
CCOC(=O)/C=C\1/CCCCCN1 |
规范 SMILES |
CCOC(=O)C=C1CCCCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)

![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)


![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)




![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)
